molecular formula C24H23N5O2 B2906919 N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1291853-03-6

N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B2906919
CAS No.: 1291853-03-6
M. Wt: 413.481
InChI Key: NLNSBTNQAHMXMN-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a complex organic compound that belongs to the class of pyrazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide typically involves multi-step organic reactions. The starting materials often include indene derivatives, ethylphenyl compounds, and pyrazolotriazine precursors. The reaction conditions may involve:

    Catalysts: Transition metal catalysts such as palladium or copper.

    Solvents: Organic solvents like dichloromethane, toluene, or ethanol.

    Temperature: Reactions may be carried out at elevated temperatures ranging from 50°C to 150°C.

    Purification: Techniques such as recrystallization, column chromatography, or HPLC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Automation: Implementing automated synthesis and purification systems.

    Quality control: Ensuring consistent product quality through rigorous testing and validation.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, toluene.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. This could include:

    Binding to receptors: Interaction with specific receptors or enzymes.

    Inhibition or activation: Modulation of enzyme activity or signaling pathways.

    Cellular effects: Induction of cellular responses such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
  • **N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is unique due to its specific structural features, such as the presence of the indene and pyrazolotriazine moieties, which confer distinct biological and chemical properties.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-2-16-6-8-18(9-7-16)21-13-22-24(31)28(25-15-29(22)27-21)14-23(30)26-20-11-10-17-4-3-5-19(17)12-20/h6-12,15,21-22,27H,2-5,13-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQIIPXKYXNNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)NC4=CC5=C(CCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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